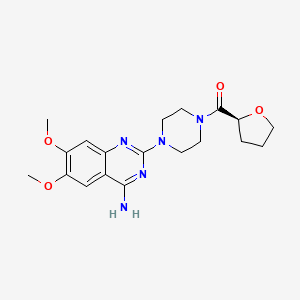

(S)-Terazosin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2S)-oxolan-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKUSRYTPJJLNI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4CCCO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Terazosin: A Technical Whitepaper on its Core Mechanism of Action in Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Impaired cellular bioenergetics is a central pathological feature in a range of neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS). (S)-Terazosin, a compound historically used for treating benign prostatic hyperplasia, has been identified as a potent neuroprotective agent through a mechanism independent of its canonical α1-adrenergic receptor antagonism. This document provides a detailed technical overview of the core mechanism of action of this compound, which centers on its direct binding to and activation of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). By enhancing PGK1 activity, Terazosin boosts cellular ATP production, thereby mitigating the energy deficit characteristic of neurodegenerative states, promoting neuronal stress resistance, and slowing disease progression in preclinical models.

Core Mechanism of Action: PGK1 Activation

The primary neuroprotective effect of this compound is mediated through its direct interaction with Phosphoglycerate Kinase 1 (PGK1), the first ATP-generating enzyme in the glycolytic pathway.[1]

1.1. Molecular Interaction and Binding Affinity

Terazosin binds directly to the ADP/ATP binding pocket of PGK1.[2] Isothermal Titration Calorimetry (ITC) has quantified this interaction, revealing a binding affinity in the low micromolar range, which is approximately 10-fold stronger than that of its natural substrate, ADP.[2] This strong binding competitively displaces ADP but, paradoxically, can lead to an increase in the enzyme's overall catalytic rate under specific conditions.

1.2. Biphasic Dose-Response and Enzyme Kinetics

The interaction of Terazosin with PGK1 exhibits a biphasic dose-response relationship. At lower concentrations (approximately 2.5 nM to 0.5 µM), Terazosin acts as an activator of PGK1, while at higher concentrations (≥ 2.5 µM), it becomes inhibitory.[2]

The mechanism for this activation is believed to be a bypass of the rate-limiting step of product release. While Terazosin is a competitive inhibitor with respect to ADP, its binding appears to facilitate a more rapid release of the products (3-phosphoglycerate and ATP), thereby accelerating the net forward reaction rate at low, activating concentrations.

1.3. Downstream Signaling: ATP Production and Neuroprotection

The activation of PGK1 by Terazosin enhances the rate of glycolysis, leading to a significant increase in cellular ATP levels. In cell lysates, Terazosin can transiently increase ATP levels by nearly 40% within the first minute of reaction.[2] This restoration of cellular energy is critical in neurodegeneration, where energy deficits are a key driver of neuronal dysfunction and death. The downstream consequences of enhanced ATP production include:

-

Enhanced Stress Resistance: The increased ATP pool may enhance the chaperone activity of Heat Shock Protein 90 (Hsp90), an ATPase known to associate with PGK1. Activated Hsp90 plays a crucial role in cellular homeostasis and protection against various stressors, including oxidative stress.

-

Reduced Protein Aggregation: In models of Parkinson's disease, increased bioenergetic capacity is hypothesized to aid in the clearance of pathological protein aggregates, such as α-synuclein.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of Terazosin with PGK1 and its effects on cellular and physiological endpoints.

Table 1: Binding Affinity (Kd) of Terazosin and Substrates to PGK1

| Ligand | Binding Affinity (Kd) to PGK1 | Source |

| This compound | 2.78 µM | |

| ADP | 29 µM | |

| ATP | 330 µM |

Table 2: In Vitro PGK1 Enzyme Kinetics with Terazosin

| Condition | Parameter | Value | Source |

| Control | Apparent Km for ADP | 2.2 mM | |

| + 10 µM Terazosin | Apparent Km for ADP | 11.5 mM | |

| Dose-Response | Activating Concentration Range | 2.5 nM - 0.5 µM | |

| Dose-Response | Inhibitory Concentration Range | ≥ 2.5 µM |

Table 3: Effect of Terazosin on ATP Levels

| Model System | Terazosin Dose | Observed Effect | Source |

| Cell Lysate | Activating concentrations | ~40% transient increase in ATP | |

| Healthy Humans (Whole Blood) | 5 mg/day | 6.22% ± 1.62% increase from baseline |

Table 4: In Vivo Neuroprotective Efficacy of Terazosin

| Animal Model | Key Finding | Source |

| MPTP Mouse Model (PD) | Standard model shows ~50% loss of TH+ neurons in Substantia Nigra. Terazosin was found to slow or prevent neurodegeneration. | |

| 6-OHDA Rat Model (PD) | Standard model shows significant motor deficits (e.g., reduced latency to fall in rotarod test). Terazosin improved motor scores. | |

| Thy1-hTDP-43 Mouse (ALS) | Terazosin treatment increased the number of motor neurons. |

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: this compound's Core Signaling Pathway

Caption: Core signaling pathway of this compound in neuroprotection.

Diagram 2: Experimental Validation Workflow

Caption: A typical experimental workflow for validating PGK1 activators.

Experimental Protocols

4.1. In Vitro PGK1 Activity Assay (NADH-Coupled)

This protocol measures PGK1 activity in the reverse (glycolytic) direction by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM Triethanolamine, pH 7.6

-

Magnesium Sulfate (MgSO₄): 1 M stock

-

ATP: 100 mM stock

-

3-Phosphoglycerate (3-PG): 500 mM stock

-

NADH: 10 mM stock

-

EDTA: 50 mM stock

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): ~1000 units/mL

-

Recombinant human PGK1 enzyme

-

This compound stock solution in DMSO

-

-

Procedure:

-

Prepare a Reaction Master Mix containing Assay Buffer, MgSO₄ (final 2 mM), ATP (final 1 mM), 3-PG (final 5 mM), NADH (final 0.2 mM), EDTA (final 0.5 mM), and GAPDH (final 20 units/mL).

-

Aliquot the master mix into a 96-well UV-transparent plate.

-

Add this compound (for test wells) or DMSO (for control wells) to the desired final concentrations.

-

Initiate the reaction by adding a fixed amount of PGK1 enzyme to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Enzyme activity is proportional to the rate of NADH decrease (ΔA₃₄₀/min).

-

4.2. Cellular ATP Measurement (Luciferase-Based)

This protocol quantifies intracellular ATP from cultured neuronal cells using a luciferin-luciferase assay, where light output is proportional to the ATP concentration.

-

Reagents:

-

Neuronal cell culture (e.g., SH-SY5Y)

-

ATP Lysis Buffer (e.g., 10 mM Tris, 1 mM EDTA, 0.5% Triton X-100, pH 7.6)

-

ATP Assay Kit containing D-Luciferin and Firefly Luciferase

-

ATP Standard for standard curve generation

-

-

Procedure:

-

Culture neuronal cells in a 96-well plate and treat with this compound or vehicle for the desired duration.

-

Prepare an ATP standard curve by serially diluting the ATP standard in culture medium.

-

Prepare the ATP Detection Cocktail by mixing D-Luciferin and Luciferase in the provided assay buffer, according to the manufacturer's instructions. Protect from light.

-

Remove the culture plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of ATP Detection Cocktail equal to the culture volume to each well (e.g., 100 µL).

-

Mix briefly on an orbital shaker to induce cell lysis.

-

Measure luminescence immediately using a plate-reading luminometer.

-

Quantify the ATP concentration in samples by interpolating their luminescence values against the ATP standard curve.

-

4.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of Terazosin to PGK1 in intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Reagents & Equipment:

-

Cultured cells expressing PGK1

-

This compound

-

PBS and lysis buffer with protease inhibitors

-

PCR machine or thermal cycler

-

SDS-PAGE and Western Blotting reagents

-

Anti-PGK1 primary antibody and corresponding secondary antibody

-

-

Procedure:

-

Treat two separate flasks of cultured cells, one with a saturating concentration of this compound (e.g., 10-20 µM) and one with vehicle (DMSO), for 1-2 hours.

-

Harvest, wash, and resuspend the cells in PBS.

-

Aliquot the cell suspension from each condition into multiple PCR tubes.

-

Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler (e.g., 40°C to 70°C in 2-3°C increments). One aliquot for each condition should be left at room temperature as a control.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 min).

-

Analyze the amount of soluble PGK1 remaining in the supernatant of each sample by Western Blot.

-

Plot the band intensity of soluble PGK1 versus temperature for both the vehicle- and Terazosin-treated samples. A rightward shift in the melting curve for the Terazosin-treated sample indicates target engagement and stabilization.

-

4.4. MPTP Mouse Model of Parkinson's Disease

This protocol induces parkinsonian pathology by administering the neurotoxin MPTP, which selectively destroys dopaminergic neurons in the substantia nigra.

-

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

This compound

-

Saline

-

-

Procedure:

-

Dosing Regimen: A common subacute regimen involves intraperitoneal (i.p.) injection of MPTP (e.g., 20-30 mg/kg) once daily for 5 consecutive days. All handling of MPTP must be performed with strict adherence to safety protocols.

-

Terazosin Administration: Begin administration of this compound (e.g., via oral gavage or in drinking water) at a predetermined dose. Treatment can be initiated before, during, or after MPTP administration to test for protective or restorative effects. A control group receives MPTP and vehicle.

-

Behavioral Testing: 7-14 days after the final MPTP injection, assess motor function using tests like the rotarod (measuring latency to fall) or the pole test (measuring bradykinesia).

-

Histological Analysis: At the end of the study (e.g., 21 days post-MPTP), perfuse the animals and collect the brains. Process the brains for immunohistochemistry and perform stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) to quantify neuronal loss. Compare the number of surviving neurons between the Terazosin-treated and vehicle-treated groups.

-

References

The Alpha Blocker Terazosin: From Discovery to a Stereoselective Synthesis of the (S)-Enantiomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin, a quinazoline-based compound, is a well-established α1-adrenergic receptor antagonist widely utilized in the clinical management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] This technical guide provides a comprehensive overview of the discovery and development of Terazosin, with a specific focus on the chiral synthesis of its biologically active (S)-enantiomer. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to serve as a valuable resource for professionals in the field of drug development and organic synthesis.

Discovery and Development

Terazosin was first patented in 1975 and introduced for medical use in 1985.[1] It emerged from research programs aimed at developing potent and selective α1-adrenoceptor antagonists. Its therapeutic effects stem from its ability to block α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[3][4] This dual action makes it effective in lowering blood pressure and alleviating the urinary symptoms associated with BPH.

Mechanism of Action: The α1-Adrenergic Signaling Pathway

Terazosin exerts its pharmacological effects by competitively inhibiting postsynaptic α1-adrenergic receptors. The binding of endogenous catecholamines, such as norepinephrine, to these G-protein coupled receptors (GPCRs) typically initiates a signaling cascade that leads to smooth muscle contraction. By blocking this interaction, Terazosin promotes vasodilation and relaxation of the prostatic smooth muscle.

The signaling pathway initiated by α1-adrenoceptor activation is depicted below:

References

- 1. Compound: TERAZOSIN HYDROCHLORIDE (CHEMBL3989562) - ChEMBL [ebi.ac.uk]

- 2. 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine hydrochloride | 63590-64-7 | FA28036 [biosynth.com]

- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

A Deep Dive into the Stereoselective Biological Activity of Terazosin: (S)- vs. (R)-Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin, a quinazoline-based compound, is a well-established pharmaceutical agent primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. It functions as a selective antagonist of α1-adrenergic receptors, leading to smooth muscle relaxation in blood vessels and the prostate gland. As a chiral molecule, terazosin exists as two enantiomers: (S)-Terazosin and (R)-Terazosin. While the commercially available drug is a racemic mixture of both, emerging research has highlighted significant stereoselectivity in their biological activities. This technical guide provides a comprehensive analysis of the differential effects of (S)- and (R)-Terazosin on their primary and secondary biological targets, offering valuable insights for drug development and mechanistic studies.

Differential Activity at α-Adrenergic Receptors

The primary mechanism of action for terazosin's therapeutic effects is the blockade of α1-adrenergic receptors. However, the two enantiomers exhibit distinct binding affinities for the various subtypes of both α1- and α2-adrenoceptors.

Quantitative Analysis of Receptor Binding Affinities

Radioligand binding assays have been instrumental in elucidating the stereoselective interaction of terazosin enantiomers with adrenergic receptors. The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Adrenoceptor Subtype | This compound Ki (nM) | (R)-Terazosin Ki (nM) | Reference |

| α1a | 3.91 | Data Not Available | [1] |

| α1b | 0.79 | Data Not Available | [1] |

| α1d | 1.16 | Data Not Available | [1] |

| α2a | 729 | Data Not Available | [1] |

| α2B | 3.5 | Less potent than (S)-enantiomer | [1] |

| α2c | 46.4 | Data Not Available |

Note: While a direct side-by-side quantitative comparison for all subtypes from a single study is limited, the available data clearly indicates stereoselectivity, particularly at the α2B receptor.

Studies have shown that both the racemic mixture and the individual enantiomers have high and roughly equal affinity for α1-adrenoceptor subtypes, with Ki values in the low nanomolar range. This suggests that both (S)- and (R)-Terazosin are potent antagonists at α1 receptors, which aligns with the clinical efficacy of the racemic mixture in treating BPH and hypertension. However, a notable difference emerges in their interaction with α2-adrenoceptors. The (R)-enantiomer binds less potently to α2B sites compared to the (S)-enantiomer. The displacement potency of this compound has been observed to be stronger than the (R)-isomer at α1 High-affinity sites in bovine prostate and rat heart.

This differential affinity for α2B receptors suggests that the (S)-enantiomer may have a broader pharmacological profile than the (R)-enantiomer. The higher selectivity of (R)-Terazosin for α1- over α2B-adrenoceptors could potentially translate to a more targeted therapeutic effect with fewer side effects related to α2B modulation.

Signaling Pathway of α1-Adrenergic Receptors

The antagonism of α1-adrenergic receptors by (S)- and (R)-Terazosin interrupts the canonical Gq protein-coupled signaling cascade.

Emerging Targets: PGK1 and Phosphodiesterases

Beyond its well-documented effects on adrenergic receptors, recent studies have revealed that terazosin interacts with other key cellular proteins, suggesting additional mechanisms that may contribute to its overall pharmacological profile.

Activation of Phosphoglycerate Kinase 1 (PGK1)

Terazosin has been identified as an activator of phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway responsible for ATP production. This activation appears to be independent of its α1-adrenoceptor antagonism. The activation of PGK1 by terazosin is concentration-dependent, with stimulatory effects observed at lower concentrations and inhibition at higher concentrations. This suggests a complex, allosteric mechanism of action. By enhancing PGK1 activity, terazosin can increase cellular ATP levels, which may have neuroprotective and other beneficial effects.

Crucially, the current body of scientific literature does not differentiate between the (S) and (R) enantiomers of terazosin in their ability to activate PGK1. All published studies to date appear to have been conducted using the racemic mixture. This represents a significant knowledge gap and a promising area for future research to determine if there is a stereoselective effect on this important metabolic enzyme.

Phosphodiesterase (PDE) Inhibition

Some quinazoline derivatives are known to exhibit inhibitory activity against phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP. Inhibition of PDEs can lead to a variety of physiological effects, including smooth muscle relaxation. While it has been suggested that terazosin may have some PDE inhibitory activity, there is a lack of specific, quantitative data in the scientific literature to confirm this.

Furthermore, no studies to date have investigated the potential enantioselective inhibition of PDE enzymes by (S)- and (R)-Terazosin. This is another critical area where further research is needed to fully characterize the pharmacological profile of each enantiomer.

Experimental Protocols

For researchers aiming to investigate the differential activities of terazosin enantiomers, the following are generalized protocols for key in vitro assays.

Protocol 1: α-Adrenergic Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of (S)- and (R)-Terazosin to specific α-adrenoceptor subtypes.

1. Materials:

-

Cell membranes from cell lines stably expressing the desired human α-adrenoceptor subtype (e.g., α1a, α1b, α1d, α2B).

-

Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1 receptors).

-

This compound and (R)-Terazosin of high purity.

-

Non-specific ligand (e.g., phentolamine) to determine non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Cell harvester and glass fiber filters.

-

Scintillation counter and scintillation fluid.

2. Methodology:

-

Prepare serial dilutions of this compound and (R)-Terazosin.

-

In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess non-specific ligand), and competitive binding (membranes + radioligand + varying concentrations of test enantiomer).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value (concentration of the enantiomer that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Phosphoglycerate Kinase 1 (PGK1) Activity Assay

This is a coupled enzyme assay to measure the effect of terazosin enantiomers on PGK1 activity.

1. Materials:

-

Purified recombinant human PGK1.

-

This compound and (R)-Terazosin.

-

Substrates: 3-Phosphoglycerate (3-PG) and ATP.

-

Coupling enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

-

NADH.

-

Reaction buffer (e.g., Tris-HCl buffer with MgSO₄).

-

Spectrophotometer capable of reading absorbance at 340 nm.

2. Methodology:

-

Prepare a master mix containing the reaction buffer, 3-PG, ATP, NADH, and GAPDH.

-

Add the master mix to cuvettes or a 96-well plate.

-

Add varying concentrations of (S)- or (R)-Terazosin to the respective wells/cuvettes. Include a control with no terazosin.

-

Initiate the reaction by adding a fixed amount of purified PGK1.

-

Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode. The oxidation of NADH to NAD⁺ by GAPDH is coupled to the formation of 1,3-bisphosphoglycerate by PGK1 in the reverse reaction, leading to a decrease in absorbance.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Compare the V₀ in the presence of each enantiomer to the control to determine the percent activation or inhibition.

Protocol 3: Phosphodiesterase (PDE) Activity Assay

This protocol, often utilizing a luminescence-based kit, measures the inhibition of specific PDE isoforms by terazosin enantiomers.

1. Materials:

-

Purified recombinant human PDE enzyme (specific isoform of interest).

-

This compound and (R)-Terazosin.

-

Substrate: cAMP or cGMP.

-

Commercial PDE activity assay kit (e.g., PDE-Glo™ from Promega), which typically includes reaction buffer, termination buffer, and detection reagents.

-

Luminometer.

2. Methodology:

-

Prepare serial dilutions of (S)- and (R)-Terazosin.

-

In a white, opaque 96-well plate, add the PDE enzyme and the test enantiomer at various concentrations. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Pre-incubate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate to allow the PDE to hydrolyze the cyclic nucleotide.

-

Stop the reaction by adding the termination buffer.

-

Add the detection reagents according to the kit manufacturer's instructions. This typically involves a series of reactions that result in a luminescent signal that is inversely proportional to the PDE activity.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration of the enantiomers and determine the IC50 values.

Conclusion and Future Directions

The biological activity of terazosin is clearly stereoselective. While both (S)- and (R)-enantiomers are potent antagonists of α1-adrenergic receptors, they exhibit differential affinity for the α2B subtype, with the (S)-enantiomer being more potent. This suggests that developing enantiopure formulations could lead to more targeted therapies with potentially improved side-effect profiles.

The discovery of terazosin's ability to activate PGK1 has opened up new therapeutic avenues, particularly in the context of neurodegenerative diseases. However, a significant gap in the current understanding is the lack of data on the stereoselective effects of the enantiomers on PGK1. Similarly, the potential inhibitory effects on phosphodiesterases remain largely unexplored for both the racemate and the individual enantiomers.

Future research should focus on:

-

Elucidating the enantioselective activation of PGK1: Determining which enantiomer is responsible for, or more potent in, activating PGK1 is critical for developing novel neuroprotective agents.

-

Investigating the stereospecific inhibition of PDEs: A comprehensive screening against a panel of PDE isoforms could reveal novel activities and further differentiate the pharmacological profiles of the two enantiomers.

-

In vivo comparative studies: Preclinical and clinical studies comparing the efficacy and safety of enantiopure (S)- and (R)-Terazosin are warranted to translate these in vitro findings into improved therapeutic outcomes.

By addressing these knowledge gaps, the scientific and medical communities can fully harness the therapeutic potential of each of terazosin's enantiomers, paving the way for the development of more refined and effective treatments.

References

Target Identification and Validation for (S)-Terazosin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Terazosin is the levorotatory enantiomer of the quinazoline-based compound Terazosin. Traditionally, Terazosin has been utilized as a selective antagonist of alpha-1 adrenergic receptors for the treatment of benign prostatic hyperplasia and hypertension.[1][2] Recent research, however, has unveiled novel targets and mechanisms of action for Terazosin, suggesting its potential therapeutic application in other indications, including neurodegenerative diseases. This guide provides a comprehensive technical overview of the target identification and validation strategies for this compound, with a focus on its established and putative molecular targets. We will delve into the experimental methodologies employed to elucidate these interactions and present the available quantitative data to support these findings.

Established and Putative Molecular Targets

The therapeutic effects and off-target activities of this compound are a consequence of its interaction with multiple protein targets. These can be broadly categorized into its well-established targets, the alpha-adrenergic receptors, and more recently identified targets such as Phosphoglycerate Kinase 1 (PGK1). Additionally, Cyclin-Dependent Kinase 9 (CDK9) has been suggested as a potential, though less validated, target.

Alpha-1 Adrenergic Receptors

This compound is a potent antagonist of alpha-1 adrenergic receptors.[2] Its high affinity for these G-protein coupled receptors leads to the relaxation of smooth muscle in blood vessels and the prostate, which is the basis for its use in treating hypertension and benign prostatic hyperplasia.[1] The enantiomers of Terazosin have been shown to have high and roughly equal affinity for the subtypes of alpha-1 adrenoceptors.[2]

| Target Receptor | This compound Ki (nM) |

| Alpha-1a Adrenoceptor | 3.91 |

| Alpha-1b Adrenoceptor | 0.79 |

| Alpha-1d Adrenoceptor | 1.16 |

Note: Data from radioligand binding assays.

Antagonism of alpha-1 adrenergic receptors by this compound blocks the downstream signaling cascade typically initiated by endogenous catecholamines like norepinephrine. This prevents the activation of phospholipase C, which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels leads to smooth muscle relaxation.

Phosphoglycerate Kinase 1 (PGK1)

A novel and significant target of Terazosin is the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). Studies have shown that racemic Terazosin directly binds to and activates PGK1, leading to an increase in ATP production. This interaction is independent of its effects on alpha-1 adrenergic receptors. The binding of Terazosin to PGK1 is thought to facilitate the release of ATP, a rate-limiting step in the enzyme's catalytic cycle.

It is important to note that while the data strongly supports the interaction of racemic Terazosin with PGK1, specific quantitative binding and activation data for the (S)-enantiomer is not yet available in the reviewed literature. The following data pertains to the racemic mixture.

| Ligand | Target | Method | Kd (µM) |

| Racemic Terazosin | PGK1 | Isothermal Titration Calorimetry (ITC) | 2.78 |

The effect of racemic Terazosin on PGK1 activity is biphasic. At low nanomolar to micromolar concentrations, it activates the enzyme, while at higher micromolar concentrations, it becomes inhibitory.

| Racemic Terazosin Concentration | Effect on PGK1 Activity |

| 2.5 nM - 0.5 µM | Activation |

| ≥ 2.5 µM | Inhibition |

The activation of PGK1 by this compound initiates a signaling cascade that enhances cellular stress resistance. The increased ATP production resulting from PGK1 activation is thought to enhance the chaperone activity of Heat Shock Protein 90 (Hsp90), to which PGK1 is known to associate. Activated Hsp90 can then modulate the activity of various client proteins, including the serine/threonine kinase Akt, a key regulator of cell survival and proliferation.

Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-Dependent Kinase 9 (CDK9) is a putative target of this compound. CDK9 is a key regulator of transcriptional elongation, and its inhibition is being explored as a therapeutic strategy in various diseases, particularly cancer. To date, there is no direct evidence or quantitative data in the reviewed literature to confirm a direct interaction between this compound and CDK9. Further investigation using the experimental methods outlined below is required to validate this potential target.

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and subsequent transcriptional elongation of target genes. Inhibition of CDK9 would block this process, leading to a decrease in the transcription of short-lived proteins.

Experimental Protocols for Target Identification and Validation

A variety of experimental techniques are employed to identify and validate the molecular targets of small molecules like this compound. The following sections detail the methodologies for key experiments.

Experimental Workflow

A general workflow for target identification and validation often involves a combination of affinity-based, biophysical, and cellular assays.

Affinity Chromatography

Principle: This technique is used to isolate proteins that physically interact with a small molecule. The small molecule of interest is immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix". A cell lysate is then passed over this matrix, and proteins that bind to the immobilized molecule are captured. After washing away non-specifically bound proteins, the target proteins are eluted and identified, typically by mass spectrometry.

Detailed Methodology:

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached to a position on the molecule that does not interfere with target binding.

-

Incubate the derivatized this compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest to a high density and harvest.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

-

Affinity Pull-down:

-

Incubate the this compound-immobilized beads with the cell lysate for several hours at 4°C with gentle rotation.

-

As a negative control, incubate the lysate with beads that have been derivatized with the linker alone or blocked.

-

As a competition control, pre-incubate the lysate with an excess of free this compound before adding the affinity beads.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a variety of methods, such as:

-

Competition with a high concentration of free this compound.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

-

Excise protein bands that are specific to the this compound pull-down and absent in the control lanes.

-

Identify the proteins by in-gel digestion followed by mass spectrometry (e.g., LC-MS/MS).

-

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical assay that assesses the direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. If a ligand is bound to the protein, the protein-ligand complex is often more stable and will denature at a higher temperature. This thermal shift can be detected by measuring the amount of soluble protein remaining at different temperatures.

Detailed Methodology:

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period to allow for compound uptake and target engagement.

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

-

Heat the samples to a range of temperatures for a short period (e.g., 3 minutes). The temperature range should span the melting temperature of the target protein.

-

Immediately cool the samples to room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.

-

ELISA or other immunoassays: Use a plate-based format for higher throughput quantification.

-

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

-

An isothermal dose-response fingerprint (ITDRF) can be generated by heating all samples at a single temperature (chosen from the melting curve) and varying the concentration of this compound to determine the EC50 for target engagement.

-

Kinobeads Assay

Principle: The Kinobeads assay is a chemical proteomics approach specifically designed for profiling the targets of kinase inhibitors. It utilizes a set of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. The assay is performed in a competitive binding format where a cell lysate is pre-incubated with the compound of interest before adding the Kinobeads. If the compound binds to specific kinases, it will prevent them from being captured by the beads. The proteins bound to the beads are then identified and quantified by mass spectrometry to determine the target profile and binding affinities of the compound.

Detailed Methodology:

-

Cell Lysate Preparation:

-

Prepare a native cell lysate from the cell line or tissue of interest as described for affinity chromatography.

-

-

Competition Binding:

-

Aliquot the cell lysate and incubate with a range of concentrations of this compound or a vehicle control for a defined period at 4°C.

-

Add the Kinobeads slurry to each lysate and incubate further to allow for the capture of kinases not bound by this compound.

-

-

Enrichment and Digestion:

-

Wash the Kinobeads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Digest the eluted proteins into peptides using trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins in each sample.

-

For each identified kinase, plot the amount bound to the beads as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the apparent dissociation constant (Kd) for the interaction of this compound with each kinase.

-

In Vitro PGK1 Activity Assay

Principle: This assay measures the enzymatic activity of purified PGK1 in the presence of varying concentrations of this compound. The forward reaction of PGK1 produces ATP, which can be coupled to another enzymatic reaction that results in a measurable change, such as the production of NADH, which can be monitored by absorbance at 340 nm.

Detailed Methodology:

-

Reagents and Buffers:

-

Purified recombinant human or mouse PGK1.

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.6, 100 mM NaCl, 0.1 mM MgSO4, 10 mM Na2HPO4, 2 mM DTT).

-

Substrate mix containing:

-

Glyceraldehyde-3-phosphate (GAP)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

Adenosine diphosphate (ADP)

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer and the substrate mix (excluding ADP).

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Add the purified PGK1 enzyme to each well and incubate briefly.

-

Initiate the reaction by adding ADP to all wells.

-

Measure the absorbance at 340 nm at multiple time points to monitor the rate of NADH production.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each this compound concentration.

-

Plot the reaction velocity as a function of the this compound concentration to determine the dose-response curve and identify the concentrations at which activation or inhibition occurs.

-

Conclusion

The target landscape of this compound extends beyond its well-characterized antagonism of alpha-1 adrenergic receptors. The identification of PGK1 as a novel target has opened up new avenues for its therapeutic application, particularly in diseases associated with metabolic dysregulation. While the current evidence for the interaction with PGK1 is primarily based on studies with racemic Terazosin, the methodologies outlined in this guide provide a clear path for the specific validation and quantitative characterization of this compound's interaction with PGK1 and other potential targets like CDK9. A thorough understanding of the on- and off-target activities of this compound is crucial for its continued development and for harnessing its full therapeutic potential in a safe and effective manner. Future studies should focus on elucidating the enantiomer-specific interactions to provide a more complete picture of the pharmacology of this compound.

References

(S)-Terazosin's Role in Modulating Cellular ATP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin, a quinazoline-derivative alpha-1 adrenergic receptor antagonist, is an established therapeutic for benign prostatic hyperplasia and hypertension.[1] Recent research has unveiled a novel mechanism of action for this compound, independent of its effects on adrenoceptors, positioning it as a modulator of cellular energy metabolism.[2] Specifically, Terazosin has been identified as an activator of phosphoglycerate kinase 1 (PGK1), a pivotal ATP-generating enzyme in the glycolytic pathway.[3][4] This activation leads to an increase in cellular ATP levels, with significant implications for cell survival and function, particularly in the context of neurodegenerative diseases where impaired energy metabolism is a key pathological feature.[3]

This technical guide provides an in-depth overview of the role of Terazosin in modulating cellular ATP levels, focusing on its molecular mechanism, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. While the user query specified (S)-Terazosin, the bulk of the available scientific literature refers to "Terazosin" or "TZ," strongly suggesting the use of the racemic mixture in these studies. One study on its effects on alpha-1-adrenoceptors found the enantiomers to be approximately equipotent. In the absence of specific studies on the enantiomers' effects on PGK1, this guide will refer to the compound as Terazosin, with the understanding that the research likely utilized the racemic form.

Core Mechanism: Activation of Phosphoglycerate Kinase 1 (PGK1)

The primary mechanism by which Terazosin modulates cellular ATP is through its direct interaction with PGK1. PGK1 catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, producing 3-phosphoglycerate and the first molecule of ATP in the glycolytic pathway.

Terazosin's interaction with PGK1 is complex and exhibits a biphasic dose-response. At low concentrations, it acts as an activator, while at higher concentrations, it becomes inhibitory. The activation is thought to occur through the promotion of ATP release from the enzyme, which can be a rate-limiting step in the catalytic cycle. Structurally, Terazosin binds to the ADP/ATP binding pocket of PGK1. A proposed model suggests that at low concentrations, Terazosin binding creates a bypass pathway that accelerates product (ATP) release, thereby increasing the overall enzymatic rate. At high concentrations, it acts as a competitive inhibitor, blocking the binding of ADP.

Signaling Pathway

The increase in cellular ATP initiated by Terazosin's activation of PGK1 has downstream consequences, most notably the activation of Heat Shock Protein 90 (Hsp90). Hsp90 is an ATP-dependent molecular chaperone that plays a critical role in protein folding, stability, and function. The enhanced ATP levels resulting from PGK1 activation are thought to fuel the ATPase activity of Hsp90, leading to its activation. Activated Hsp90, in turn, can promote cell survival and stress resistance through various mechanisms, including the inhibition of apoptosis.

References

Preliminary In Vitro Studies of (S)-Terazosin on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary in vitro studies investigating the effects of (S)-Terazosin on neuronal cells. While much of the existing research has been conducted using racemic Terazosin, this document focuses on the neuroprotective mechanisms relevant to the (S)-enantiomer. The primary mechanism of action discussed is the activation of phosphoglycerate kinase 1 (PGK1), an ATP-generating enzyme in the glycolytic pathway. This activation leads to enhanced energy metabolism and subsequent neuroprotective effects against various stressors. This guide summarizes key quantitative data, details experimental protocols for relevant assays, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

Terazosin, a quinazoline derivative, is a well-known α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia and hypertension.[1] Recent studies have unveiled a novel, off-target effect of Terazosin: the activation of phosphoglycerate kinase 1 (PGK1).[2] This discovery has spurred interest in its potential as a neuroprotective agent for neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][3] The neuroprotective effects of Terazosin are attributed to its ability to boost cellular energy metabolism by increasing glycolysis and ATP production.[4] While most in vitro studies have utilized racemic Terazosin, research on its enantiomers suggests they are approximately equipotent in their affinity for α1-adrenoceptor subtypes. This guide will focus on the in vitro neuroprotective effects of Terazosin on neuronal cells, with the understanding that this compound is a key component of the racemic mixture and is expected to contribute to these effects.

Mechanism of Action: PGK1 Activation

The neuroprotective effects of Terazosin in neuronal cells are primarily mediated through the activation of the glycolytic enzyme PGK1. This mechanism is independent of its α1-adrenergic receptor blocking activity.

Signaling Pathway of Terazosin-Induced Neuroprotection

Caption: Signaling pathway of this compound-mediated neuroprotection.

Experimental Workflow for Assessing Neuroprotection

Caption: General experimental workflow for in vitro neuroprotection studies.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of racemic Terazosin on neuronal and other relevant cell types. These findings provide a strong basis for the expected effects of this compound.

Table 1: Effect of Terazosin on PGK1 Activity

| Parameter | Value | Cell/System Type | Reference |

| Binding Affinity (Kd) | 2.9 µM | Purified PGK1 | |

| Activation Concentration | 2.5 nM - 0.5 µM | Purified PGK1 | |

| Inhibition Concentration | > 2.5 µM | Purified PGK1 |

Table 2: Neuroprotective Effects of Terazosin in SH-SY5Y Cells

| Assay | Toxin/Stressor | Terazosin Concentration | Observed Effect | Reference |

| Cell Viability | MPP+ | 2.5 µM | Increased cell survival | |

| ATP Levels | MPP+ | 2.5 µM | Increased intracellular ATP | |

| ROS Levels | MPP+ | 2.5 µM | Reduced ROS levels |

Table 3: Neuroprotective Effects of Terazosin in Other Neuronal Models

| Cell Type | Toxin/Stressor | Terazosin Concentration | Observed Effect | Reference |

| ESC-derived motor neurons | Oxidative Stress | Not specified | Protected against cell death | |

| Primary Neuron Culture | FUS-P525L-GFP | Not specified | Reduced protein aggregate density |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Terazosin's neuroprotective effects.

Cell Culture and Toxin-Induced Neurodegeneration Model

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

-

Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neurotoxicity: To model Parkinson's disease-like neurodegeneration, cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that inhibits complex I of the mitochondrial electron transport chain. A typical concentration used is 0.5 mM to 1.5 mM MPP+ for 24-48 hours.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before adding the neurotoxin (e.g., MPP+).

-

MTT Incubation: After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Intracellular ATP Measurement (Luciferase-Based Assay)

This assay quantifies the amount of ATP present in the cell lysate.

-

Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer provided with a commercial ATP assay kit.

-

Luciferase Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferase/luciferin reagent. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Detection: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)

This assay measures the levels of intracellular ROS.

-

Cell Seeding and Treatment: Seed and treat the cells in a black, clear-bottom 96-well plate as described for the cell viability assay.

-

DCF-DA Loading: After treatment, wash the cells with a suitable buffer (e.g., PBS or HBSS) and then incubate them with 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30-45 minutes at 37°C in the dark.

-

Wash: Remove the DCFH-DA solution and wash the cells again to remove any extracellular probe.

-

Fluorescence Measurement: Add buffer back to the wells and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. The fluorescence intensity is proportional to the amount of ROS.

Conclusion

The in vitro evidence strongly suggests that racemic Terazosin, and by extension its (S)-enantiomer, exhibits significant neuroprotective properties in neuronal cell models. The primary mechanism of this protection is the activation of PGK1, leading to an increase in cellular energy metabolism and a reduction in oxidative stress. The data and protocols presented in this guide provide a solid foundation for further research into the specific therapeutic potential of this compound for neurodegenerative diseases. Future studies should focus on directly comparing the neuroprotective efficacy and PGK1 activation of the (S)- and (R)-enantiomers to fully elucidate the stereospecific effects of this promising compound.

References

The effect of (S)-Terazosin on the glycolysis pathway

An In-Depth Technical Guide: The Effect of (S)-Terazosin on the Glycolysis Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Terazosin (TZ), a clinically approved α1-adrenergic receptor antagonist, has been identified as having a novel, non-canonical mechanism of action that directly impacts cellular energy metabolism. This effect is primarily attributed to its (S)-enantiomer. This compound directly binds to and activates Phosphoglycerate Kinase 1 (PGK1), a critical enzyme in the glycolytic pathway.[1][2] This activation enhances the rate of glycolysis, leading to increased production of adenosine triphosphate (ATP) and downstream metabolites.[2][3] The resulting bioenergetic boost confers significant cellular advantages, including neuroprotection and enhanced stress resistance, making this compound and its analogs promising therapeutic candidates for neurodegenerative diseases like Parkinson's and other conditions linked to metabolic dysfunction.[4] This guide provides a detailed overview of the mechanism, quantitative effects, and experimental methodologies used to characterize the interaction between this compound and the glycolysis pathway.

Mechanism of Action: this compound as a PGK1 Activator

The primary mechanism by which this compound influences glycolysis is through its direct interaction with Phosphoglycerate Kinase 1 (PGK1).

-

Role of PGK1 in Glycolysis: PGK1 is a pivotal enzyme in the glycolytic pathway, catalyzing the first ATP-generating step. It facilitates the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (3-PG) and ATP. This reaction is crucial for the net energy yield of glycolysis.

-

Binding and Activation: X-ray crystallography and enzymology studies have revealed that Terazosin binds directly to PGK1 at its ADP/ATP binding pocket. Specifically, the 2,4-diamino-6,7-dimethoxyisoquinazoline portion of the Terazosin molecule occupies the site, overlapping with the adenine ring of ADP. This binding is thought to promote the release of the product, ATP, from the enzyme, thereby increasing its catalytic turnover rate.

-

Biphasic Dose-Response: The effect of Terazosin on PGK1 activity is notably biphasic. At lower, nanomolar to low micromolar concentrations, it acts as an activator. However, at higher concentrations, it behaves as a competitive inhibitor, as its occupation of the ATP/ADP binding site begins to block substrate access. This "sweet spot" dosage is critical for its therapeutic effect.

-

Downstream Signaling: The primary consequence of PGK1 activation is an increase in cellular ATP levels. This enhanced energy currency can, in turn, augment the activity of other ATP-dependent cellular machinery. One key example is the molecular chaperone Hsp90, an ATPase known to associate with PGK1. The ATP generated by PGK1 enhances Hsp90's chaperone activity, promoting broad cellular stress resistance.

Signaling Pathway Visualization

References

- 1. pnas.org [pnas.org]

- 2. Enhancing glycolysis attenuates Parkinson’s disease progression in models and clinical databases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (S)-Terazosin

For use by researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the laboratory-scale synthesis of (S)-Terazosin. The synthesis involves a two-step process: first, the preparation of racemic Terazosin hydrochloride, followed by the chiral resolution of the enantiomers to isolate the desired (S)-isomer.

Introduction

Terazosin is a selective α1-adrenergic receptor antagonist utilized in the management of benign prostatic hyperplasia (BPH) and hypertension. The pharmacological activity of Terazosin resides primarily in one of its enantiomers. This protocol details a reliable method for obtaining the enantiomerically pure this compound for research and development purposes. The synthesis commences with the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline and 1-(2-tetrahydrofuroyl)piperazine to yield racemic Terazosin. Subsequently, the enantiomers are resolved using semi-preparative chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and resolution of this compound.

| Parameter | Value | Reference |

| Racemic Terazosin Synthesis | ||

| Starting Material 1 | 2-chloro-4-amino-6,7-dimethoxyquinazoline | [1] |

| Starting Material 2 | 1-(2-tetrahydrofuroyl)piperazine | [1] |

| Solvent | n-Butanol and Water | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | ~9 hours | [1] |

| Yield of Racemic Terazosin HCl Dihydrate | 85-95% | |

| Chiral Resolution | ||

| Chromatographic Mode | Semi-preparative HPLC | |

| Chiral Stationary Phase | Immobilised-type Chiralpak IC | |

| Mobile Phase | Methanol-DEA 100:0.1 (v/v) | |

| Isolated Enantiomeric Purity | ≥ 99% enantiomeric excess (ee) |

Experimental Protocols

Part 1: Synthesis of Racemic Terazosin Hydrochloride Dihydrate

This protocol is adapted from established methods for the synthesis of Terazosin hydrochloride.

Materials:

-

2-chloro-4-amino-6,7-dimethoxyquinazoline

-

1-(2-tetrahydrofuroyl)piperazine

-

n-Butanol

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-tetrahydrofuroyl)piperazine (1 equivalent).

-

Add n-butanol and water to the flask. The ratio of n-butanol to water should be approximately 13:1 by volume.

-

While stirring, add 2-chloro-4-amino-6,7-dimethoxyquinazoline (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain at this temperature for approximately 9 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Continue stirring at room temperature for an additional 10-12 hours to allow for complete crystallization of the product.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold n-butanol.

-

Dry the product in a vacuum oven at 40-50°C to yield racemic Terazosin hydrochloride dihydrate.

Part 2: Chiral Resolution of this compound

This protocol outlines the semi-preparative HPLC method for the separation of Terazosin enantiomers.

Materials and Equipment:

-

Racemic Terazosin hydrochloride dihydrate (from Part 1)

-

Methanol (HPLC grade)

-

Diethylamine (DEA)

-

Semi-preparative HPLC system with a UV detector

-

Immobilised-type Chiralpak IC column

-

Sample vials

-

Collection tubes

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and diethylamine in a 100:0.1 volume ratio. Degas the mobile phase before use.

-

Sample Preparation: Dissolve the racemic Terazosin hydrochloride dihydrate in the mobile phase to a suitable concentration for injection.

-

HPLC Separation:

-

Equilibrate the Chiralpak IC column with the mobile phase at a constant flow rate.

-

Inject the dissolved racemic Terazosin sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector.

-

Collect the fractions corresponding to each enantiomeric peak in separate collection tubes. The absolute configuration of the enantiomers can be determined by comparing their specific rotations with literature values.

-

-

Isolation of this compound:

-

Combine the fractions containing the desired (S)-enantiomer.

-

Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

-

The purity of the isolated enantiomer should be confirmed by analytical chiral HPLC, with an expected enantiomeric excess of ≥ 99%.

-

Mandatory Visualization

The following diagrams illustrate the synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Chiral Separation of Terazosin Enantiomers by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a selective alpha-1 adrenergic blocker utilized for the treatment of benign prostatic hyperplasia and hypertension. As Terazosin possesses a chiral center, it exists as two enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for the enantioselective analysis of Terazosin.

This document provides detailed application notes and protocols for the chiral separation of Terazosin enantiomers using various HPLC methods. The information is compiled from peer-reviewed scientific literature and established analytical practices.

Quantitative Data Summary

The following tables summarize the quantitative data from validated HPLC methods for the chiral separation of Terazosin enantiomers.

Table 1: Method Performance under Reversed-Phase Conditions

| Parameter | Value | Reference |

| Chiral Stationary Phase | Chiralpak IC | [1][2] |

| Mobile Phase | Methanol:Water:Diethylamine (95:5:0.1, v/v/v) | [1][2] |

| Linearity Range | 8.76 - 26.28 µg/mL for each enantiomer | [1] |

| Limit of Detection (LOD) | 10 ng/mL | |

| Limit of Quantification (LOQ) | 30 ng/mL | |

| Intra- and Inter-day Precision (RSD%) | < 1.66% |

Table 2: Method Performance for Semi-Preparative Separation

| Parameter | Value | Reference |

| Chiral Stationary Phase | Chiralpak IC | |

| Mobile Phase | Methanol:Diethylamine (100:0.1, v/v) | |

| Sample Load | 5.3 mg of racemic Terazosin | |

| Elution Time | < 12 minutes | |

| Purity of Isolated Enantiomers | ≥ 99% enantiomeric excess (ee) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: Analytical Chiral Separation of Terazosin Enantiomers (Reversed-Phase)

1. Objective: To achieve baseline separation of Terazosin enantiomers for quantification in bulk drug or pharmaceutical formulations.

2. Materials and Reagents:

-

Terazosin Hydrochloride reference standard (racemic)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Diethylamine (DEA)

-

0.45 µm membrane filters for solvent and sample filtration

3. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Column: Chiralpak IC (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Methanol : Water : Diethylamine (95:5:0.1, v/v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 20 µL.

4. Standard Solution Preparation:

-

Prepare a stock solution of racemic Terazosin Hydrochloride in the mobile phase at a concentration of approximately 100 µg/mL.

-

From the stock solution, prepare working standard solutions within the linear range (e.g., 10, 15, 20, 25 µg/mL).

-

Filter all solutions through a 0.45 µm filter before injection.

5. Sample Preparation:

-

Bulk Drug: Accurately weigh and dissolve an appropriate amount of the Terazosin sample in the mobile phase to obtain a concentration within the established linear range.

-

Pharmaceutical Formulation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a known amount of Terazosin and dissolve it in the mobile phase. Sonicate for 15-20 minutes to ensure complete dissolution and then dilute to the desired concentration. Centrifuge or filter the solution to remove any undissolved excipients.

6. System Suitability: Before sample analysis, perform system suitability tests by injecting the standard solution (e.g., six replicate injections). The acceptance criteria are typically:

-

Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

-

Tailing Factor (T): ≤ 2.0 for each enantiomer peak.

-

Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%.

7. Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times. Calculate the concentration of each enantiomer in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Protocol 2: Semi-Preparative Chiral Separation of Terazosin Enantiomers

1. Objective: To isolate individual enantiomers of Terazosin with high enantiomeric purity.

2. Materials and Reagents:

-

Racemic Terazosin Hydrochloride

-

Methanol (HPLC grade)

-

Diethylamine (DEA)

3. Instrumentation and Chromatographic Conditions:

-

Preparative HPLC System: A preparative or semi-preparative HPLC system with a high-capacity pump, a larger volume injector, a preparative-scale column, and a UV detector with a flow cell suitable for higher concentrations.

-

Chiral Column: A semi-preparative Chiralpak IC column.

-

Mobile Phase: Methanol : Diethylamine (100:0.1, v/v).

-

Flow Rate: To be optimized based on the column dimensions (typically higher than analytical scale).

-

Detection Wavelength: 238 nm or a wavelength suitable for detecting higher concentrations without detector saturation.

-

Injection Volume: A larger volume suitable for the semi-preparative column, containing approximately 5.3 mg of the racemic sample.

4. Sample Preparation:

-

Prepare a concentrated solution of racemic Terazosin in the mobile phase. The concentration will depend on the column capacity and should be optimized to achieve good separation without overloading.

5. Fraction Collection:

-

Inject the concentrated sample onto the semi-preparative column.

-

Monitor the chromatogram and collect the fractions corresponding to each eluting enantiomer peak.

6. Purity Analysis:

-

Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine the enantiomeric excess (ee) of each isolated enantiomer.

Visualizations

The following diagrams illustrate the experimental workflows for the chiral separation of Terazosin enantiomers.

Caption: Experimental Workflow for Analytical HPLC Chiral Separation of Terazosin.

Caption: Workflow for Semi-Preparative Chiral Separation and Purity Analysis of Terazosin.

References

Application Notes and Protocols for (S)-Terazosin Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vivo administration of Terazosin in rodent models, intended to guide researchers in designing and executing preclinical studies. While the primary focus of this document is on the administration of racemic Terazosin due to the prevalence of its use in published literature, information regarding the (S)-enantiomer is discussed where available. This document includes detailed experimental protocols, a summary of quantitative data in structured tables, and visualizations of relevant signaling pathways and experimental workflows.

Disclaimer: The majority of the following protocols are based on studies using racemic Terazosin. No specific in vivo administration protocols for (S)-Terazosin were identified in the reviewed literature. In vitro studies have shown that the (R) and (S) enantiomers of Terazosin are approximately equipotent in their affinity for alpha-1 adrenoceptors.[1] Therefore, the protocols for racemic Terazosin can serve as a strong starting point for dose-finding studies with the (S)-enantiomer. Researchers should, however, conduct preliminary dose-response and toxicity studies specific to the (S)-enantiomer.

Introduction

Terazosin is a quinazoline derivative and a selective alpha-1 adrenergic receptor antagonist.[2][3] It is clinically used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[4][5] Recent research has uncovered novel mechanisms of action for Terazosin, including the activation of phosphoglycerate kinase 1 (PGK1) and subsequent enhancement of glycolysis and ATP levels, suggesting its potential therapeutic role in neurodegenerative diseases like Parkinson's disease and amyotrophic lateral sclerosis (ALS).

This document outlines established protocols for the in vivo administration of Terazosin in rats and mice, covering various routes of administration and dose ranges to assist in the planning of studies investigating its diverse pharmacological effects.

Data Presentation: Quantitative Administration Protocols

The following tables summarize the dosages, administration routes, and experimental contexts for Terazosin in rodent models based on published studies.

Table 1: Terazosin Administration in Rat Models

| Indication/Model | Strain | Route of Administration | Dosage | Vehicle | Duration | Reference |

| Hypertension | Spontaneously Hypertensive Rat (SHR) | Oral | 0.1 - 3.0 mg/kg/day | Not Specified | 5 days | |

| Hypertension | Spontaneously Hypertensive Rat (SHR) Pups | Subcutaneous (SC) | 0.5 mg/kg, twice daily | Saline | 21 days | |

| Benign Prostatic Hyperplasia | Wistar Rat | Oral (gavage) | 1.2 mg/kg, every other day | Water for injection/Distilled water | 120 days | |

| Pharmacokinetics | Sprague-Dawley Rat | Oral (gavage) | 5 mg/kg | Not Specified | Single dose | |

| Toxicity Study | Not Specified | Intravenous (IV) | 10, 40, 150 mg/kg/day | 15 mg/mL solution | 1 month | |

| Behavioral Study | Sprague-Dawley Rat | Intraventricular | Not Specified | Not Specified | Single dose | |

| Carcinogenicity | Not Specified | In feed | 8, 40, 250 mg/kg/day | Feed | 2 years |

Table 2: Terazosin Administration in Mouse Models

| Indication/Model | Strain | Route of Administration | Dosage | Vehicle | Duration | Reference |

| Parkinson's Disease Model | Not Specified | In drinking water | ~0.03 mg/kg/day | Drinking water | Continuous | |

| Sepsis Model | BALB/C Mouse | Intraperitoneal (IP) | 0.4 mg/kg | Not Specified | Single dose | |

| Carcinogenicity | Not Specified | In feed | 32 mg/kg/day | Feed | 2 years |

Experimental Protocols

Oral Administration (Gavage) in Rats

This protocol is adapted from a study investigating the effects of Terazosin on the rat ventral prostate.

Materials:

-

Terazosin Hydrochloride

-

Vehicle: Sterile distilled water or water for injection

-

Oral gavage needles (size appropriate for rats)

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve Terazosin hydrochloride in the chosen vehicle to achieve the desired final concentration (e.g., for a 1.2 mg/kg dose in a 300g rat receiving a volume of 1 mL/kg, the concentration would be 0.36 mg/mL).

-

Ensure the solution is homogenous. Terazosin hydrochloride is freely soluble in water.

-

-

Animal Handling and Dosing:

-

Gently restrain the rat.

-

Measure the appropriate volume of the dosing solution based on the animal's body weight.

-

Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

-

Monitor the animal for any signs of distress post-administration.

-

-

Frequency:

-

In the cited study, administration was performed every other day for 120 days.

-

Subcutaneous (SC) Administration in Rat Pups

This protocol is based on a study examining the developmental effects of Terazosin on blood pressure.

Materials:

-

Terazosin Hydrochloride

-

Vehicle: Sterile saline (0.9% NaCl)

-

Insulin syringes with appropriate gauge needles (e.g., 27G)

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve Terazosin hydrochloride in sterile saline to the desired concentration (e.g., 0.5 mg/mL for a 1 mL/kg injection volume).

-

-

Animal Handling and Dosing:

-

Gently lift the loose skin on the back of the neck of the rat pup to form a tent.

-

Insert the needle into the subcutaneous space.

-

Inject the calculated volume of the dosing solution based on the pup's body weight.

-

Withdraw the needle and gently massage the injection site to aid dispersion.

-

-

Frequency:

-

The protocol cited administered the dose twice daily from postnatal day 1 through 21.

-

Administration in Drinking Water for Mice

This method is suitable for long-term administration and is based on a study in a Parkinson's disease model.

Materials:

-

Terazosin Hydrochloride

-

Drinking water

-

Water bottles

Procedure:

-

Preparation of Medicated Water:

-

Calculate the total daily water consumption per mouse (average is ~5 mL/day).

-

Determine the desired daily dose (e.g., 0.03 mg/kg/day). For a 25g mouse, this is approximately 0.75 µ g/day .

-

Calculate the concentration of Terazosin needed in the drinking water: (0.75 µ g/mouse/day ) / (5 mL/mouse/day) = 0.15 µg/mL.

-

Dissolve the appropriate amount of Terazosin in the total volume of drinking water to be provided.

-

-

Administration:

-

Provide the medicated water to the mice as their sole source of drinking water.

-

Replace the medicated water every 2 days to ensure stability and freshness.

-

-

Considerations:

-

Monitor water consumption to ensure adequate dosing.

-

This method provides less precise dosing compared to gavage or injection, as it relies on the animal's drinking habits.

-

Visualization of Signaling Pathways and Workflows